molecular formula C7H11N3 B1290083 N2,N2-dimethylpyridine-2,6-diamine CAS No. 63763-86-0

N2,N2-dimethylpyridine-2,6-diamine

Cat. No. B1290083
CAS RN: 63763-86-0
M. Wt: 137.18 g/mol
InChI Key: QFUOHXVQTQKZRB-UHFFFAOYSA-N
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Description

N2,N2-dimethylpyridine-2,6-diamine is a chemical compound that is structurally related to pyridine, featuring additional amine groups and methyl substituents. It is a derivative of pyridine with dimethyl groups at the nitrogen atom and diamine functionalities at the 2 and 6 positions of the pyridine ring. This compound is of interest due to its potential applications in polymerization processes and coordination chemistry.

Synthesis Analysis

The synthesis of compounds related to N2,N2-dimethylpyridine-2,6-diamine involves various organic reactions. For instance, the synthesis of 5,5-dimethyl-2,2-di(pyridin-2-yl)hexahydropyrimidine, a compound with a similar pyridine and diamine motif, was achieved through a one-pot condensation reaction of 2,2-dimethylpropane-1,3-diamine with di(pyridin-2-yl)methanone in dichloromethane at room temperature . This method demonstrates the potential synthetic routes that could be adapted for the synthesis of N2,N2-dimethylpyridine-2,6-diamine.

Molecular Structure Analysis

The molecular structure of compounds similar to N2,N2-dimethylpyridine-2,6-diamine has been studied using various spectroscopic techniques. For example, the structure of the related compound 5,5-dimethyl-2,2-di(pyridin-2-yl)hexahydropyrimidine was confirmed by elemental analysis, UV-visible, 1H-NMR, 13C-NMR, IR, and mass spectral data . These techniques could be employed to analyze the molecular structure of N2,N2-dimethylpyridine-2,6-diamine as well.

Chemical Reactions Analysis

N2,N2-dimethylpyridine-2,6-diamine and its derivatives are involved in various chemical reactions. For instance, the presence of 2,6-dimethylpyridine as an added base facilitated the living cationic polymerization of isobutyl vinyl ether, indicating that the pyridine structure plays a critical role in the nucleophilic stabilization of the growing cation . This suggests that N2,N2-dimethylpyridine-2,6-diamine could also participate in similar polymerization reactions due to its related structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of N2,N2-dimethylpyridine-2,6-diamine can be inferred from studies on related compounds. For example, the crystal structure and magnetic properties of a nickel complex with 2,2-dimethylpropane-1,3-diamine were investigated, revealing an infinite bidimensional antiferromagnetic polymer with weak 3-D ferromagnetism . Additionally, the base pairing via a protonated pyridine N atom in two salts of a bisguanidine derivative of pyridine-2,6-diamine was observed, showcasing unusual molecular organization . These studies provide insights into the potential properties of N2,N2-dimethylpyridine-2,6-diamine, such as its ability to form stable complexes and participate in unique molecular interactions.

Safety And Hazards

N2,N2-Dimethylpyridine-2,6-diamine has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302-H315-H319-H335 .

properties

IUPAC Name

6-N,6-N-dimethylpyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10(2)7-5-3-4-6(8)9-7/h3-5H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUOHXVQTQKZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879824
Record name N,N-Dimethyl-2,6-pyridinediamine
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URL https://comptox.epa.gov/dashboard/DTXSID50879824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2,N2-dimethylpyridine-2,6-diamine

CAS RN

63763-86-0
Record name N,N-Dimethyl-2,6-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2,N2-dimethylpyridine-2,6-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-Dimethyl 2,6-pyridinediamine
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To ethanol (140 ml) saturated with dimethylamine gas at ice bath temperature is added 6-bromomethyl-2-phthalimido-pyridine (13.6 gm, 43 mmol). After stirring for 2 hours, the solution is concentrated to half volume to remove any excess dimethylamine. Hydrazine hydrate (2.4 ml) is added and refluxed for 2 hours. The reaction is cooled, filtered to remove precipitated byproduct and evaporated to dryness. The residue is dissolved in chloroform, washed with water, dried over anhydrous sodium sulfate, filtered and evaporated to give 3.8 gm of 6-dimethylamino-2-amino pyridine as an oil.
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13.6 g
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